REACTION_CXSMILES
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C[O:2][P:3]([O:6][CH3:7])[O:4][CH3:5].Cl[C:9]([O:11][CH:12]([CH3:14])[CH3:13])=[O:10]>>[CH:12]([O:11][C:9]([P:3](=[O:2])([O:6][CH3:7])[O:4][CH3:5])=[O:10])([CH3:14])[CH3:13]
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Name
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|
Quantity
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10 mL
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Type
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reactant
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Smiles
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COP(OC)OC
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Name
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Quantity
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7.8 g
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Type
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reactant
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Smiles
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ClC(=O)OC(C)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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(100° C., 2 hours)
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Duration
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2 h
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Name
|
|
Type
|
|
Smiles
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C(C)(C)OC(=O)P(OC)(OC)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |